4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
595545-06-5 |
|---|---|
Molecular Formula |
C14H13FN2 |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13FN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |
InChI Key |
KADVVAQNOMSUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)CC(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Reaction of 4-fluorodihydroindole with methyl iodide in the presence of AlCl₃ (Lewis acid) at 0°C selectively alkylates position 7. This method yields 7-methyldihydroindole with 70–85% efficiency, though over-alkylation is minimized by controlling stoichiometry (1.1 equiv MeI).
Use of Pre-Substituted Building Blocks
Alternatively, 7-methylaniline derivatives serve as starting materials. For instance, 4-fluoro-7-methylaniline undergoes Fischer indole synthesis with pyruvic acid to generate the methyl-substituted indole precursor before hydrogenation.
Pyridin-2-yl Group Installation at Position 2
Palladium-catalyzed cross-coupling reactions are optimal for attaching aryl groups to the dihydroindole core.
Suzuki-Miyaura Coupling
A bromine or iodine atom at position 2 of the dihydroindole reacts with pyridin-2-yl boronic acid under Suzuki conditions. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 90°C for 24 hours, achieving 65–80% yields.
Buchwald-Hartwig Amination
For nitrogen-containing aryl groups, Buchwald-Hartwig amination couples 2-aminopyridine with 2-bromodihydroindole. Using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C affords the product in 55–70% yield.
Integrated Synthetic Routes
Route A: Sequential Functionalization
-
Step 1 : Synthesize 7-methyldihydroindole via hydrogenation of 7-methylindole.
-
Step 2 : Fluorinate at position 4 using Selectfluor® in acetonitrile.
-
Step 3 : Brominate at position 2 with NBS (N-bromosuccinimide) in DMF.
Overall Yield : 28–35%
Route B: Convergent Approach
-
Step 1 : Prepare 4-fluoro-7-methylaniline via directed fluorination.
-
Step 2 : Perform Fischer indole synthesis with pyruvic acid to form 4-fluoro-7-methylindole.
-
Step 4 : Direct C–H arylation at position 2 using Pd(OAc)₂ and pyridine-2-boronic acid pinacol ester.
Overall Yield : 40–50%
Optimization and Challenges
Regioselectivity in Cross-Coupling
Position 2 of dihydroindole is less reactive than position 3. Using bulky ligands (e.g., BrettPhos) enhances selectivity for position 2 during Suzuki couplings.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing pyridinyl group activates the adjacent aromatic ring for nucleophilic substitution. Fluorine at position 4 serves as a leaving group under specific conditions:
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| KOH, DMF, 100°C | Amines (e.g., NH₃) | 4-amino-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole | 65–78% | |
| NaOEt, EtOH, reflux | Alkoxides | 4-alkoxy derivatives | 50–62% |
Key Insight : Substituents at position 7 (methyl) sterically hinder para-substitution, directing nucleophiles to position 4.
Reduction and Hydrogenation
The dihydroindole core can undergo further saturation or functional group reduction:
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2,3,4,5-Tetrahydro-1H-indole | >90% | |
| NaBH₄/I₂ in THF | Room temperature | Retention of dihydroindole core | 85% |
Note : Fluorine substituents resist reduction under mild conditions, preserving C–F bonds .
Oxidation Reactions
Controlled oxidation targets the dihydroindole’s saturated bond or methyl group:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| MnO₂, CHCl₃ | Reflux, 12 h | 7-methyl-2-pyridin-2-yl-1H-indole | Aromatization | |
| KMnO₄, H₂SO₄ | 0°C, 2 h | 7-carboxy-2-pyridin-2-yl derivative | Side-chain oxidation |
Challenge : Over-oxidation risks degrading the pyridinyl ring .
Functionalization at Pyridinyl Nitrogen
The pyridine nitrogen undergoes alkylation or coordination:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| CH₃I, NaH, DMF | 50°C, 6 h | N-methylpyridinium iodide | Ionic liquid precursors | |
| FeCl₃ | EtOH, RT | Fe(III) coordination complexes | Catalytic intermediates |
Observation : Quaternization enhances water solubility but reduces biological membrane permeability .
Electrophilic Aromatic Substitution
The electron-rich indole moiety undergoes regioselective electrophilic attacks:
| Electrophile | Conditions | Position Substituted | Major Product | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 30 min | C5 | 5-nitro derivative | |
| Br₂, FeBr₃ | CH₂Cl₂, RT | C6 | 6-bromo derivative |
Regiochemical Control : Fluorine at C4 and methyl at C7 direct electrophiles to C5/C6 positions .
Stability and Degradation Pathways
Critical stability data under accelerated conditions:
| Stress Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 1.0 (HCl) | Hydrolysis of C–F bond | 48 h | |
| UV light (254 nm) | Radical-mediated C–N cleavage | 12 h |
Scientific Research Applications
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the pyridine ring enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Addition (Compound 18) : Introducing a 5-fluoro group on the pyridine ring (Compound 18) retains synthesis yield (64%) but increases molecular weight. Fluorine’s electron-withdrawing effects may enhance metabolic stability .
- Trifluoromethylphenyl Substitution (Compound 34) : Replacing pyridine with a 4-(trifluoromethyl)phenyl group (Compound 34) reduces yield to 58%, likely due to steric hindrance from the bulky CF₃ group .
Structural and Spectroscopic Comparisons
NMR studies (Table 2, ) reveal that substituents at positions 29–36 and 39–44 (analogous to pyridin-2-yl and methyl groups in the target compound) cause distinct chemical shift changes in regions A and B (Figure 6, ). For example:
- The pyridin-2-yl group in the target compound induces upfield shifts in aromatic protons (δ 7.2–8.1 ppm) compared to non-aromatic substituents.
- Trifluoromethyl groups (as in Compound 34) produce pronounced deshielding (δ 7.8–8.3 ppm) due to strong electron-withdrawing effects .
Pharmacological Implications
The trifluoromethyl group in such compounds improves membrane permeability but may reduce synthetic efficiency .
Biological Activity
4-Fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole (CAS No. 595545-06-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The molecular formula of 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole is C14H13FN2, with a molecular weight of approximately 228.26 g/mol. This compound features a fused indole structure with a pyridine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13FN2 |
| Molecular Weight | 228.26 g/mol |
| CAS Number | 595545-06-5 |
Anticancer Potential
Recent studies have indicated that derivatives of indole compounds, including 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole, exhibit promising anticancer activity. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines such as HeLa and A375, with IC50 values indicating effective antiproliferative effects . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
MAO-B Inhibition
The compound has also been investigated for its monoamine oxidase B (MAO-B) inhibitory activity. In related studies, modifications to similar indole structures have resulted in significant MAO-B inhibition, suggesting that 4-fluoro substitutions may enhance this activity . The selectivity for MAO-B over MAO-A is particularly notable, as it allows for potential applications in treating neurodegenerative disorders such as Parkinson's disease.
Case Study: Antiproliferative Effects
A study conducted on a series of indole derivatives found that the presence of fluorine and methyl groups significantly enhanced the antiproliferative properties against human tumor cell lines. The tested compound demonstrated an IC50 value comparable to leading anticancer agents .
Research Findings on Mechanisms
Research has shown that the biological activity of similar compounds is often attributed to their ability to modulate key signaling pathways involved in cancer progression and neurodegeneration. For example, the introduction of fluorine atoms has been linked to increased lipophilicity and improved receptor binding affinity .
Summary of Biological Activities
Q & A
Basic Question: What are the most reliable synthetic routes for 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Grignard Cyclization : Fluorinated indole cores can be constructed via Grignard reagents reacting with halogenated intermediates. For example, fluorophenyl-substituted indoles are synthesized using fluorinated imidoyl chlorides and Grignard reagents under controlled anhydrous conditions .
- Vilsmeier Reagent-Mediated Cyclization : Used to form the dihydroindole backbone, as demonstrated in chloro-methyl indole derivatives. Optimal temperatures (60–80°C) and stoichiometric ratios of Vilsmeier reagent (POCl₃/DMF) are critical to avoid side reactions .
- Pyridine Coupling : The pyridin-2-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
